Cas no 4363-93-3 (Quinoline-4-carbaldehyde)

Quinoline-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxaldehyde
- 4- Quinolinecarbaldehyde
- Quinoline-4-carbaldehyde
- 4-Formylquinoline
- Cinchoninaldehyde
- 4-Quinolinecarbaldehyde
- Quinoline-4-carboxaldehyde
- MGCGJBXTNWUHQE-UHFFFAOYSA-N
- 3A0K4YX051
- NSC1213
- chinolin-4-aldehyd
- quinoline-4-aldehyde
- 4quinolinecarboxaldehyde
- PubChem21887
- Quinolin 4-carbaldehyde
- 4-quinolincarboxaldehyde
- Quinolin-4-carboxaldehyde
- Quinoline-4-carbaldehyd e
- 4-quinoline carboxaldehyde
- 4-Quino
- AM20070094
- A6996
- MFCD00006781
- EINECS 224-453-0
- J-524189
- STR05653
- CS-W007672
- Q27256940
- F0394-0013
- InChI=1/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
- NSC 1213
- UNII-3A0K4YX051
- 4-Quinolinecarboxaldehyde, 97%
- NS00045918
- 4363-93-3
- FT-0602291
- RB3248
- NSC-1213
- CHEMBL1887130
- BP-10891
- J-803022
- 2,7-Dichloro-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
- Q0061
- AI3-52674
- MGCGJBXTNWUHQE-UHFFFAOYSA-
- DTXSID50195899
- 4-quinoline-carboxaldehyde
- 4-QUINOLINYL ALDEHYDE
- PS-8826
- SY047204
- AKOS000270282
- Z274555868
- EN300-72982
- 4-Quinolinecarbaldehyde #
- SCHEMBL333756
- AC-22343
- NCGC00188133-01
- BB 0216345
- DB-024749
- DTXCID40118390
- STK802548
-
- MDL: MFCD00006781
- インチ: 1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H
- InChIKey: MGCGJBXTNWUHQE-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C21
- BRN: 113072
計算された属性
- せいみつぶんしりょう: 157.05300
- どういたいしつりょう: 157.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 30
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1599 (rough estimate)
- ゆうかいてん: 45-52 °C (lit.)
- ふってん: 123°C/4mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.5000 (estimate)
- すいようせい: Slightly soluble in water.
- PSA: 29.96000
- LogP: 2.04730
- ようかいせい: 使用できません
- かんど: Air Sensitive
Quinoline-4-carbaldehyde セキュリティ情報
Quinoline-4-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoline-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72982-0.25g |
quinoline-4-carbaldehyde |
4363-93-3 | 95.0% | 0.25g |
$19.0 | 2025-03-11 | |
Enamine | EN300-72982-25.0g |
quinoline-4-carbaldehyde |
4363-93-3 | 95.0% | 25.0g |
$157.0 | 2025-03-11 | |
Life Chemicals | F0394-0013-1g |
quinoline-4-carbaldehyde |
4363-93-3 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Chemenu | CM144877-10g |
Quinoline-4-carbaldehyde |
4363-93-3 | 98% | 10g |
$*** | 2023-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006836-1g |
Quinoline-4-carbaldehyde |
4363-93-3 | 97% | 1g |
¥45 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006836-5g |
Quinoline-4-carbaldehyde |
4363-93-3 | 97% | 5g |
¥220 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032683-250mg |
Quinoline-4-carbaldehyde |
4363-93-3 | 98% | 250mg |
¥42 | 2023-02-16 | |
Enamine | EN300-72982-50.0g |
quinoline-4-carbaldehyde |
4363-93-3 | 95.0% | 50.0g |
$306.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0111-10G |
quinoline-4-carbaldehyde |
4363-93-3 | 95% | 10g |
¥ 396.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FO425-25g |
Quinoline-4-carbaldehyde |
4363-93-3 | 98% | 25g |
¥1474.0 | 2022-06-10 |
Quinoline-4-carbaldehyde 関連文献
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Wafaa S. Hamama,Mona E. Ibrahim,Ayaa A. Gooda,Hanafi H. Zoorob RSC Adv. 2018 8 8484
-
Bangarigalla Shantharjun,Damera Vani,Ramanjaneyulu Unnava,Mummadi Sandeep,Kallu Rajender Reddy Org. Biomol. Chem. 2021 19 645
-
Rodney A. Fernandes,Venkati Bethi RSC Adv. 2014 4 40561
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Akanksha,Debabrata Maiti Green Chem. 2012 14 2314
-
Dnyaneshwar D. Subhedar,Mubarak H. Shaikh,Bapurao B. Shingate,Laxman Nawale,Dhiman Sarkar,Vijay M. Khedkar Med. Chem. Commun. 2016 7 1832
-
Wafaa S. Hamama,Mona E. Ibrahim,Ayaa A. Gooda,Hanafi H. Zoorob RSC Adv. 2018 8 8484
-
Ling Yang,Jin-Yun Niu,Ru Sun,Yu-Jie Xu,Jian-Feng Ge Org. Biomol. Chem. 2017 15 8402
-
Yuting Wan,Jieqing Wu,Hongfei Ma,Hongjun Zhu,Patrick J. Walsh,Yufeng Li New J. Chem. 2022 46 16840
-
9. Oxime synthons in the salts and cocrystals of quinoline-4-carbaldoxime for non-covalent synthesisArup Tarai,Jubaraj B. Baruah CrystEngComm 2016 18 298
-
Gui-lei Liu,Hui Li CrystEngComm 2013 15 6870
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Quinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Quinoline-4-carbaldehydeに関する追加情報
Recent Advances in the Application of Quinoline-4-carbaldehyde (CAS: 4363-93-3) in Chemical Biology and Pharmaceutical Research
Quinoline-4-carbaldehyde (CAS: 4363-93-3) is a versatile chemical scaffold that has garnered significant attention in recent years due to its broad spectrum of biological activities and its utility as a key intermediate in the synthesis of pharmacologically active compounds. This research briefing provides an overview of the latest advancements in the application of Quinoline-4-carbaldehyde, focusing on its role in drug discovery, chemical biology, and material science. The discussion is based on peer-reviewed studies published within the last three years, ensuring the relevance and accuracy of the information presented.
Recent studies have highlighted the potential of Quinoline-4-carbaldehyde as a building block for the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Quinoline-4-carbaldehyde exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of molecular docking and in vitro assays to elucidate the mechanism of action, revealing that these derivatives interfere with bacterial cell wall synthesis by targeting key enzymes such as penicillin-binding proteins (PBPs).
In addition to its antimicrobial properties, Quinoline-4-carbaldehyde has shown promise in the field of anticancer drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of Quinoline-4-carbaldehyde-based compounds with selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The study utilized high-throughput screening and structure-activity relationship (SAR) analysis to identify the most promising candidates, which exhibited low toxicity toward normal human fibroblasts, suggesting a favorable therapeutic index.
Beyond its pharmaceutical applications, Quinoline-4-carbaldehyde has also been explored as a ligand in coordination chemistry and catalysis. A 2023 publication in Inorganic Chemistry described the use of Quinoline-4-carbaldehyde-derived Schiff base ligands to construct luminescent metal-organic frameworks (MOFs) with potential applications in sensing and imaging. The study highlighted the tunability of the Quinoline-4-carbaldehyde scaffold, which allows for the fine-tuning of photophysical properties to suit specific applications.
In conclusion, Quinoline-4-carbaldehyde (CAS: 4363-93-3) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent studies underscoring its versatility and potential for addressing unmet medical needs. Future research directions may include the exploration of its applications in neurodegenerative disease therapeutics and the development of more sustainable synthetic routes to enhance its accessibility for large-scale production.
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